molecular formula C17H16Br2N2O3 B11546023 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11546023
M. Wt: 456.1 g/mol
InChI Key: OFZIYMXWRFYBSM-AWQFTUOYSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and 4-methylbenzaldehyde.

    Formation of Intermediate: The phenol is reacted with acetohydrazide under controlled conditions to form an intermediate compound.

    Final Step: The intermediate is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11-3-5-12(6-4-11)9-20-21-16(22)10-24-17-14(18)7-13(23-2)8-15(17)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

OFZIYMXWRFYBSM-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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